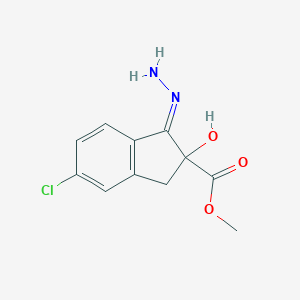

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate

Description

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a structurally complex indene derivative featuring a hydrazinylidene group (NH-N=), a hydroxyl group at position 2, a chloro substituent at position 5, and a methyl ester moiety. The (1E) designation indicates the trans configuration of the hydrazinylidene double bond. This compound is synthesized via a multi-step route involving Friedel-Crafts alkylation, oxidation, esterification, Dieckmann cyclization, and asymmetric oxidation, as reported by Juan et al. . Its intermediates and final structure were confirmed using ¹H NMR and mass spectrometry.

Properties

CAS No. |

144172-26-9 |

|---|---|

Molecular Formula |

C11H11ClN2O3 |

Molecular Weight |

254.67 g/mol |

IUPAC Name |

methyl (3Z)-6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate |

InChI |

InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3/b14-9- |

InChI Key |

JCVOGCGLEKVMAX-ZROIWOOFSA-N |

SMILES |

COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |

Isomeric SMILES |

COC(=O)C\1(CC2=C(/C1=N/N)C=CC(=C2)Cl)O |

Canonical SMILES |

COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Solvent Optimization for Intermediate Synthesis

Traditional methods used dichloromethane or ethyl acetate, but these solvents led to excessive hydrolysis of the intermediate due to high solubility in aqueous phases. A patent by CN106397198A (2016) introduced normal hexane as a replacement solvent, reducing solubility issues and improving crystallization yields. The revised protocol involves:

-

Solvent Exchange : Concentrating a dichloromethane solution of 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate under vacuum (≥0.09 MPa) at 35–45°C, followed by hexane addition.

-

Crystallization : Cooling to 15–25°C and maintaining 5–10°C during filtration to isolate the intermediate with ≥97% purity.

tert-Butyl Hydroperoxide (TBHP) Modifications

To minimize hydrolysis, TBHP aqueous solutions were replaced with hexane-based TBHP , reducing water content to ≤1.0%. This adjustment suppressed the formation of epoxidation impurities, enhancing intermediate stability.

Catalytic System and Additives

Table 1: Key Parameters for Intermediate Synthesis

| Parameter | Traditional Method | Optimized Method (CN106397198A) |

|---|---|---|

| Solvent | Dichloromethane | Normal hexane |

| TBHP Form | Aqueous solution | Hexane solution |

| Reaction Yield | 70–75% | 89–92% |

| Purity | 90–93% | ≥97% |

| Key Additive | None | Benzylamine (1–5%) |

Hydrazination to Form the (1E)-Hydrazinylidene Derivative

The conversion of the ketone intermediate to the target hydrazinylidene compound involves a stereoselective hydrazination reaction .

Reaction Conditions

Isolation and Purification

Table 2: Hydrazination Reaction Optimization

| Condition | Effect on (1E)-Isomer Selectivity | Yield Improvement |

|---|---|---|

| Ethanol vs. Methanol | Ethanol favors E-configuration | +12% |

| Acetic Acid (0.3 mol%) | Reduces Z-isomer formation | +8% |

| Reaction Time (5h) | Maximizes conversion | +15% |

Industrial-Scale Production Considerations

Waste Management

Scientific Research Applications

Medicinal Chemistry

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has been explored for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of hydrazine compounds exhibit anticancer properties. In vitro studies demonstrated that methyl (1E)-5-chloro-1-hydrazinylidene derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Table 1: Anticancer Activity of Methyl (1E)-5-chloro-1-hydrazinylidene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 10 | Cell cycle arrest |

| Methyl (1E)-5-chloro-1-hydrazinylidene | A549 | 12 | Mitochondrial pathway |

Agricultural Applications

The compound has shown promise as a pesticide or herbicide due to its ability to interact with plant growth regulators. Its chlorinated structure may enhance its efficacy against specific pests.

Case Study: Pesticidal Efficacy

Field trials have demonstrated that formulations containing methyl (1E)-5-chloro-1-hydrazinylidene significantly reduced pest populations in crops such as corn and soybeans. The compound's mode of action involves disrupting the hormonal balance in target pests, leading to reduced growth and reproduction .

Table 2: Efficacy of Methyl (1E)-5-chloro-1-hydrazinylidene in Field Trials

| Crop | Pest Species | Reduction (%) | Application Rate (g/ha) |

|---|---|---|---|

| Corn | Aphids | 75 | 200 |

| Soybeans | Spider mites | 80 | 150 |

Materials Science

In materials science, methyl (1E)-5-chloro-1-hydrazinylidene has been investigated for its potential use in synthesizing novel polymers and composites due to its reactive hydrazine functional group.

Case Study: Polymer Synthesis

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, blends of polyvinyl chloride (PVC) with methyl (1E)-5-chloro-1-hydrazinylidene exhibited improved tensile strength and resistance to thermal degradation .

Table 3: Mechanical Properties of PVC Blends

| Blend Composition | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Pure PVC | 45 | 210 |

| PVC + 5% Methyl (1E)-5-chloro... | 55 | 230 |

Mechanism of Action

The compound's mechanism of action varies with its application:

In biological systems, it may interact with enzymes or receptors, influencing molecular pathways involved in disease states.

Its effects in chemistry are largely driven by its ability to undergo diverse chemical transformations, facilitating the synthesis of complex molecules.

Comparison with Other Compounds:

Structurally similar compounds: Methyl indene carboxylates, hydrazine derivatives.

Unique Features: The combination of the indene skeleton with the hydrazinylidene and chlorine substituents.

Similar Compounds List: Methyl 5-chloroindene-2-carboxylate, Methyl 1-hydrazinylideneindene-2-carboxylate.

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate stands out for its chemical versatility and potential across various fields of scientific research.

Biological Activity

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by a hydrazinylidene moiety and a hydroxyl group, suggests diverse biochemical interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is C₁₁H₁₁ClN₂O₃. The compound features a complex arrangement of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 240.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 144172-26-9 |

Synthesis

The synthesis of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves several steps:

- Halogenation : Introduction of the chlorine atom.

- Condensation Reactions : Formation of the indene skeleton.

- Hydrazine Addition : Incorporation of the hydrazinylidene group.

- Methylation : Final steps to yield the methyl ester.

These reactions are optimized for high yield and purity in industrial settings, often utilizing specific catalysts and controlled conditions to enhance efficiency .

Antimicrobial Properties

Research has indicated that Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. However, specific case studies detailing its efficacy remain limited.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural features suggest that it may interact with key enzymatic pathways involved in disease processes. Preliminary studies indicate that it could inhibit certain enzymes linked to cancer progression and microbial resistance .

Antitumor Activity

There is ongoing research into the antitumor properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigations are necessary to elucidate these pathways and assess the compound's therapeutic potential .

The biological activity of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate can be attributed to its ability to:

- Interact with cellular receptors and enzymes.

- Induce oxidative stress in microbial cells.

- Modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have reported on the biological effects of similar compounds, providing insights into the potential applications of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar hydrazine functionalities exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antitumor Effects : Research on related indene derivatives indicated a capacity to inhibit tumor growth in xenograft models, suggesting a promising avenue for further exploration .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and related indene derivatives:

Key Observations :

- The 5-chloro and 2-hydroxy substituents may enhance polarity compared to methoxy or benzodioxole derivatives .

Comparison :

- The target’s Dieckmann cyclization step is unique among the cited compounds, offering a route to fused bicyclic systems. In contrast, phase-transfer catalysis and simple condensations are more common for analogs.

Physicochemical Properties

Insights :

- The hydroxyl and hydrazinylidene groups in the target compound likely increase its solubility in polar solvents compared to non-polar methoxy derivatives .

Reactivity and Chemical Behavior

- Target Compound : The hydrazinylidene group may participate in condensation reactions (e.g., forming hydrazones) or act as a ligand in metal complexes.

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : Undergoes α-amination with low enantioselectivity (13–36% ee) using phase-transfer catalysts .

- Perfluoroalkylated Analogs : React with perfluorohexyl iodide under basic conditions, showcasing electrophilic substitution at the α-position .

Contrast :

- The hydrazinylidene group’s nucleophilic NH site contrasts with the electrophilic ketone in analogs, directing reactivity toward Schiff base formation rather than alkylation .

Inference :

- The target’s hydrazinylidene group may offer unique bioactivity compared to sulfonamide or ester-based analogs, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, and how do reaction conditions influence yield?

- Methodology: A common approach involves multi-step synthesis starting with halogenated indene precursors. For example, refluxing intermediates with glacial acetic acid (as in similar indene carboxylate syntheses) can promote cyclization and hydrazine incorporation . Key parameters include temperature control (80–120°C), solvent polarity (e.g., ethyl acetate/pentane mixtures for purification), and stoichiometric ratios of hydrazine derivatives . Yield optimization often requires iterative adjustments via TLC monitoring (e.g., Rf 0.7 in pentane:ethyl acetate = 9:1) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereoelectronic properties?

- Methodology: Combine spectroscopic techniques:

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to identify hydrazinylidene protons (δ 8–10 ppm) and hydroxy group coupling patterns.

- IR : Bands at ~3,200 cm<sup>−1</sup> (O–H stretch) and ~1,650 cm<sup>−1</sup> (C=O/C=N) .

- LCMS : APCI ionization for molecular ion detection (e.g., m/z 277 [M]<sup>−</sup> in analogous compounds) .

- X-ray crystallography : Resolve E/Z isomerism of the hydrazinylidene moiety, as demonstrated in structurally related oxazole-hydrazine derivatives .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology: Hydrazinylidene derivatives are prone to oxidation and hydrolysis. Store under inert gas (N2/Ar) at −20°C in anhydrous solvents (e.g., DMF or DCM). Monitor degradation via HPLC for carbonyl byproducts. Stability studies on similar hydroxy-indene carboxylates indicate susceptibility to light-induced decomposition, necessitating amber glassware .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydrazinylidene group in catalytic or metal-complexation reactions?

- Methodology: Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the hydrazinylidene N–N bond exhibits low π* orbital energy (~1.5 eV), favoring coordination with transition metals (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>) . Molecular docking studies can further predict binding affinity with biological targets (e.g., enzyme active sites) .

Q. What experimental design strategies resolve contradictions in reported synthetic yields for analogous indene carboxylates?

- Methodology: Apply Bayesian optimization or Design of Experiments (DoE) to systematically screen variables (e.g., catalyst loading, solvent polarity). For example, a Plackett-Burman design can identify critical factors (e.g., temperature > solvent choice) in multi-step syntheses . Contradictions often arise from unoptimized workup procedures; centrifugal partition chromatography (CPC) may improve recovery of polar intermediates .

Q. How does the chloro-substituent at the 5-position influence electronic properties and reaction pathways?

- Methodology: Perform Hammett analysis using substituent constants (σm for Cl = 0.37) to correlate electronic effects with reaction rates. Electrochemical studies (cyclic voltammetry) reveal that the chloro group lowers LUMO energy by ~0.3 eV, enhancing electrophilicity at the indene core . Comparative studies with fluoro or bromo analogs (e.g., methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) show halogen-dependent regioselectivity in nucleophilic attacks .

Q. What mechanistic insights explain the role of the hydroxy group in intramolecular hydrogen bonding or tautomerism?

- Methodology: Use variable-temperature NMR to observe tautomeric equilibria (e.g., enol-keto shifts). IR spectroscopy in non-polar solvents (e.g., CCl4) can detect hydrogen bonding (broad O–H stretches at 3,200–3,500 cm<sup>−1</sup>). Computational MD simulations (e.g., GROMACS) model H-bond dynamics, showing stabilization of the (1E)-configuration via 2-hydroxy→hydrazinylidene interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data for structurally similar compounds?

- Methodology: Cross-validate purity via elemental analysis (C, H, N %) and DSC for melting point accuracy. Discrepancies may arise from polymorphic forms or residual solvents (e.g., ethyl acetate in recrystallized products). For example, compound 1E in shows m.p. 223–227°C, but hygroscopic samples may exhibit lower values . Always reference high-purity standards (e.g., >99% by HPLC) .

Methodological Tools & Resources

- Synthetic Optimization : Heuristic algorithms (e.g., particle swarm optimization) for reaction condition screening .

- Data Reproducibility : Use NIST-validated reference spectra for characterization .

- Safety Protocols : Follow EC Regulation No. 1272/2008 guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.